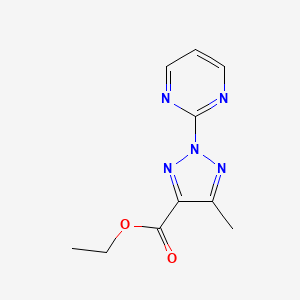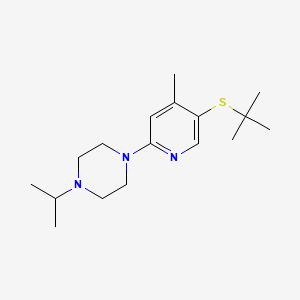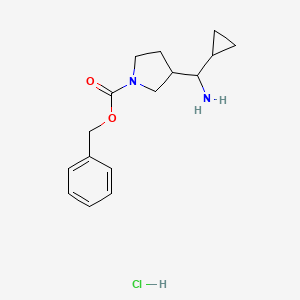
6-Methyl-3,4-diphenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,4-diphenylpyridazine is a heterocyclic compound with the molecular formula C17H14N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-diphenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of 1,4-diketones with hydrazine hydrate under reflux conditions can yield the desired pyridazine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 6-Methyl-3,4-diphenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or nitrated pyridazine derivatives.
科学的研究の応用
6-Methyl-3,4-diphenylpyridazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 6-Methyl-3,4-diphenylpyridazine is primarily based on its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in antimicrobial activity or receptor modulation in anti-inflammatory effects .
類似化合物との比較
3,4-Diphenylpyridazine: Lacks the methyl group at the 6-position.
6-Methyl-3,4-diphenylpyridazinone: Contains a carbonyl group at the 2-position instead of a hydrogen.
Uniqueness: 6-Methyl-3,4-diphenylpyridazine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
13340-82-4 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
6-methyl-3,4-diphenylpyridazine |
InChI |
InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)17(19-18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
RRQBBOGLPGLHMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)



![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)








![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)
